molecular formula C7H2Br2F2O2 B13085618 2,4-Dibromo-3,6-difluorobenzoic acid

2,4-Dibromo-3,6-difluorobenzoic acid

Cat. No.: B13085618
M. Wt: 315.89 g/mol
InChI Key: NWYHWZSLBBJJMR-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, and the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method is the bromination of 3,6-difluorobenzoic acid using bromine in the presence of a catalyst. The reaction conditions usually involve:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to 50°C

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-difluorobenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form various derivatives, such as 2,4-dibromo-3,6-difluorobenzyl alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium aluminum hydride

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Oxidation: Potassium permanganate or chromium trioxide

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dibromo-3,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzoic acid
  • 2,6-Difluorobenzoic acid
  • 3,4-Dibromobenzoic acid
  • 3,5-Dibromobenzoic acid

Uniqueness

2,4-Dibromo-3,6-difluorobenzoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry.

Biological Activity

2,4-Dibromo-3,6-difluorobenzoic acid is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms and two fluorine atoms, influencing its reactivity and interactions with biological systems. Its molecular formula is C7H2Br2F2O2C_7H_2Br_2F_2O_2, with a molecular weight of approximately 299.90 g/mol.

Antimicrobial Properties

Research indicates that halogenated benzoic acids, including this compound, exhibit antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by targeting specific cellular processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. The presence of halogens is thought to enhance the compound's ability to interact with DNA or proteins involved in cancer progression.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes that play crucial roles in metabolic processes. For example, it may act as a competitive inhibitor for enzymes involved in the biosynthesis of fatty acids or nucleotides, thereby affecting cellular metabolism and growth.

The biological activity of this compound is closely linked to its chemical structure. The halogen substituents can enhance lipophilicity, allowing better membrane penetration. Upon entering cells, the compound may interact with various molecular targets:

  • Cell Membrane Disruption : By integrating into lipid bilayers and altering membrane fluidity.
  • Enzyme Interaction : Binding to active sites of enzymes due to structural similarity to natural substrates.
  • DNA Interaction : Potential intercalation between DNA bases leading to replication interference.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and metabolic interference .
  • Cancer Cell Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
2,6-Difluorobenzoic acidModerateNoLimited
Pentafluorobenzoic acidYesModerateYes

Properties

Molecular Formula

C7H2Br2F2O2

Molecular Weight

315.89 g/mol

IUPAC Name

2,4-dibromo-3,6-difluorobenzoic acid

InChI

InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,(H,12,13)

InChI Key

NWYHWZSLBBJJMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)C(=O)O)F

Origin of Product

United States

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